molecular formula C8H12N2O2 B1362950 N',N',5-trimethylfuran-2-carbohydrazide

N',N',5-trimethylfuran-2-carbohydrazide

Cat. No.: B1362950
M. Wt: 168.19 g/mol
InChI Key: LSFTVUXGQQCVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N',N',5-Trimethylfuran-2-carbohydrazide is a furan-based carbohydrazide derivative of interest in medicinal chemistry and chemical biology. This compound serves as a versatile chemical intermediate and building block for the synthesis of more complex molecules. Its structure is related to a class of furan-2-carboxamides that have demonstrated significant biological potential in scientific research. Recent studies on structurally similar carbohydrazide compounds have shown promising antibiofilm activity against the opportunistic pathogen Pseudomonas aeruginosa , with some derivatives inhibiting biofilm formation by up to 58% by potentially interfering with the LasR quorum-sensing system . Beyond this, carbohydrazide derivatives are widely investigated for their broad spectrum of pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antiviral activities, making them a valuable scaffold in drug discovery efforts . Researchers can utilize this reagent to develop novel heterocyclic compounds, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, or to create Schiff bases and hydrazones that can act as ligands for metal complexes . The compound is provided exclusively for laboratory research applications. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

N',N',5-trimethylfuran-2-carbohydrazide

InChI

InChI=1S/C8H12N2O2/c1-6-4-5-7(12-6)8(11)9-10(2)3/h4-5H,1-3H3,(H,9,11)

InChI Key

LSFTVUXGQQCVKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)NN(C)C

Origin of Product

United States

Iii. Comprehensive Structural Elucidation and Spectroscopic Characterization of N ,n ,5 Trimethylfuran 2 Carbohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, a complete picture of the atomic connectivity and spatial arrangement of N',N',5-trimethylfuran-2-carbohydrazide can be assembled.

The ¹H NMR spectrum of this compound is expected to provide key information regarding the number of different types of protons, their electronic environments, and their proximity to neighboring protons.

Chemical Shifts (δ): The chemical shift of a proton is indicative of its local electronic environment. For this compound, distinct signals are anticipated for the protons on the furan (B31954) ring and the methyl groups.

Furan Ring Protons: The protons at the 3- and 4-positions of the furan ring are expected to appear in the aromatic region of the spectrum. Based on data for similar 5-methylfuran-2-substituted compounds, these protons would likely resonate as doublets. For instance, in 2-methylfuran, the H3 and H4 protons appear at approximately 5.93 ppm and 6.23 ppm, respectively. The presence of the carbohydrazide (B1668358) group at the 2-position and the methyl group at the 5-position will influence the precise chemical shifts of H3 and H4 in the target molecule.

Methyl Protons: Three distinct methyl signals are predicted. The protons of the 5-methyl group on the furan ring are expected to produce a singlet, likely in the range of δ 2.2-2.4 ppm, similar to the methyl signal in 2-methylfuran which appears around 2.26 ppm. The two methyl groups attached to the terminal nitrogen of the hydrazide moiety (N',N'-dimethyl) would also give rise to a singlet, with a chemical shift influenced by the electronic nature of the hydrazide group. For comparison, the protons in N,N-dimethylhydrazine resonate around 2.62 ppm.

Spin-Spin Coupling (J): The coupling between adjacent non-equivalent protons provides valuable information about the connectivity of the molecule. For the furan ring in this compound, a coupling constant of approximately 3.2 Hz is expected between the H3 and H4 protons, which is characteristic of a cis-relationship in a five-membered aromatic ring.

Integration: The relative area under each signal in the ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. The expected integration ratio for the furan H3, furan H4, 5-methyl, and N',N'-dimethyl protons would be 1:1:3:6, respectively, confirming the number of each type of proton in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H3 (furan)~6.2d~3.21H
H4 (furan)~6.0d~3.21H
C5-CH₃~2.3s-3H
N'(CH₃)₂~2.6s-6H

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments, complementing the data from ¹H NMR.

Furan Ring Carbons: Four distinct signals are expected for the carbon atoms of the furan ring. The carbon atom attached to the oxygen and the carbonyl group (C2) and the carbon bearing the methyl group (C5) are expected to be the most downfield of the ring carbons. The C3 and C4 carbons will appear at higher field. For comparison, in 2-methylfuran, the carbon signals appear at approximately δ 151 (C2), 106 (C3), 110 (C4), and 13 (C5-CH₃). In furan-2-carbohydrazide (B108491), the C2 carbon is observed around δ 146.

Carbonyl Carbon: The carbon of the carbonyl group (C=O) in the carbohydrazide moiety is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 160-170 ppm, which is characteristic for amide-like carbonyls.

Methyl Carbons: The carbon of the 5-methyl group is expected to appear at a high field, around δ 13-15 ppm. The two equivalent carbons of the N',N'-dimethyl groups are expected to resonate at a chemical shift of approximately 40-50 ppm, as seen for N,N-dimethylhydrazine.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~165
C2 (furan)~148
C5 (furan)~153
C3 (furan)~110
C4 (furan)~108
C5-CH₃~14
N'(CH₃)₂~45

While ¹H and ¹³C NMR provide fundamental structural information, 2D NMR techniques would be employed for unambiguous assignment and to probe through-bond and through-space correlations.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would reveal one-bond correlations between protons and their directly attached carbon atoms. This would definitively link the proton signals for H3, H4, the 5-methyl group, and the N',N'-dimethyl groups to their corresponding carbon signals in the ¹³C NMR spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment would identify protons that are close to each other in space, irrespective of their bonding. For this compound, NOESY correlations would be expected between the H3 proton and the protons of the 5-methyl group, confirming their proximity on the furan ring. Correlations might also be observed between the furan ring protons and the N',N'-dimethyl protons, providing insight into the preferred conformation around the C-N bond.

Infrared (IR) Spectroscopy: Identification of Characteristic Vibrational Modes of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands.

C=O Stretching: A strong absorption band characteristic of the carbonyl (amide I) stretch of the hydrazide group is expected in the region of 1650-1680 cm⁻¹.

N-H Bending: While there are no N-H bonds in the final structure, this technique would be crucial to confirm the absence of the N-H stretch that would be present in the precursor, 5-methylfuran-2-carbohydrazide (B1307772).

C-N Stretching: The stretching vibration of the C-N bond of the hydrazide is expected to appear in the range of 1200-1350 cm⁻¹.

Furan Ring Vibrations: The furan ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹, as well as C=C and C-O-C stretching vibrations within the fingerprint region (typically around 1580, 1480, and 1020 cm⁻¹).

C-H Stretching of Methyl Groups: The aliphatic C-H stretching vibrations of the three methyl groups are expected to appear just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (Amide I)1650 - 1680Strong
C-N Stretch1200 - 1350Medium
Furan C-H Stretch3100 - 3150Medium
Furan Ring Stretch (C=C, C-O)1450 - 1600Medium-Strong
Aliphatic C-H Stretch (CH₃)2850 - 2980Medium

Mass Spectrometry (MS): Determination of Molecular Mass and Fragmentation Patterns for Structural Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Molecular Ion Peak ([M]⁺): The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its exact molecular mass. This would confirm the elemental composition of the molecule.

Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through characteristic pathways for amides and furan derivatives. Key expected fragment ions would include the loss of the dimethylamino group (•N(CH₃)₂), the cleavage of the N-N bond, and the formation of the 5-methylfuroyl cation. The fragmentation of the furan ring itself could also lead to smaller characteristic ions. Analysis of these fragment ions would provide further confirmation of the proposed structure.

X-ray Crystallography: High-Resolution Analysis of Solid-State Molecular and Crystal Structures

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would allow for the precise determination of:

Bond Lengths and Angles: The exact lengths of all covalent bonds and the angles between them would be determined with high precision, confirming the geometry of the furan ring and the carbohydrazide moiety.

Conformation: The three-dimensional arrangement of the molecule in the crystal lattice, including the dihedral angles between the furan ring and the carbohydrazide plane, would be elucidated.

Intermolecular Interactions: The packing of the molecules in the crystal would reveal any significant intermolecular forces, such as hydrogen bonds (if any) or van der Waals interactions, which govern the solid-state structure.

Currently, there are no published crystal structures for this compound.

Based on a comprehensive search for scientific literature and data, it has been determined that the detailed experimental information required to construct the requested article on this compound is not available in published scientific databases.

While the compound is listed by chemical suppliers and has been assigned a CAS Registry Number (299921-26-9), searches for its crystallographic data—including unit cell parameters, molecular conformation, bond lengths, hydrogen bonding networks, and crystal packing—have yielded no specific results. Likewise, published data on its elemental analysis for empirical formula validation could not be located.

The creation of a scientifically accurate article, as per the specified outline, is contingent upon the availability of peer-reviewed, experimental data. Without primary sources detailing the comprehensive structural elucidation and spectroscopic characterization of this compound, it is not possible to generate the requested content while adhering to the required standards of accuracy and detail.

Therefore, the article cannot be generated at this time.

Iv. Advanced Computational and Theoretical Investigations of N ,n ,5 Trimethylfuran 2 Carbohydrazide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules with high accuracy. By calculating the electron density, DFT methods can determine the ground-state energy, optimized geometry, and a suite of reactivity descriptors. For N',N',5-trimethylfuran-2-carbohydrazide, these calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-31G(d) or higher. nanobioletters.comresearchgate.net

The first step in a DFT study is geometry optimization, a process that calculates the molecule's lowest-energy three-dimensional arrangement of atoms. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that correspond to a stable conformation.

The furan (B31954) ring is expected to be nearly planar, and the carbohydrazide (B1668358) linker (-CONHNH-) introduces conformational flexibility. nih.gov The optimization process identifies the most stable arrangement, considering the steric and electronic effects of the three methyl groups. Analysis of the electronic structure reveals the distribution of electrons throughout the molecule, highlighting regions of high or low electron density which are key to its chemical behavior.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

ParameterBond/AngleIllustrative Value
Bond Length (Å)C=O (Carbonyl)1.235
C-N (Amide)1.350
N-N (Hydrazide)1.385
C(furan)-C(carbonyl)1.480
Bond Angle (°)O=C-N122.5
C-N-N119.0
C(furan)-C-O121.0

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as an electron donor. A higher HOMO energy (EHOMO) indicates a greater tendency to donate electrons to an acceptor molecule.

LUMO : This orbital acts as an electron acceptor. A lower LUMO energy (ELUMO) suggests a greater ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO), is a critical indicator of molecular stability and reactivity. A small energy gap corresponds to high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nanobioletters.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

ParameterIllustrative Value (eV)
EHOMO-6.15
ELUMO-1.25
Energy Gap (ΔE)4.90

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, allowing for the identification of reactive sites.

Negative Regions (Red/Yellow) : These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, such regions are expected around the carbonyl oxygen and the oxygen atom of the furan ring. nanobioletters.com

Positive Regions (Blue) : These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the N-H group in the hydrazide moiety is a likely positive site. researchgate.net

The MESP map is invaluable for predicting how the molecule will interact with other polar molecules, ions, or biological receptors.

Global and local reactivity descriptors are quantitative measures derived from DFT calculations that provide deeper insight into a molecule's chemical behavior.

Chemical Potential (μ) : Related to the negative of electronegativity, it describes the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : This descriptor measures the resistance of a molecule to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." It is calculated as η = (ELUMO – EHOMO) / 2. nanobioletters.com

Fukui Indices (f+, f-) : These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic (f+) and electrophilic (f-) attack. By calculating the change in electron density at each atomic site upon the addition or removal of an electron, one can pinpoint the atoms most likely to participate in a reaction. researchgate.net For an electrophilic attack, the site with the highest f- value is most favorable, whereas for a nucleophilic attack, the site with the highest f+ value is preferred.

Table 3: Illustrative Global Reactivity Descriptors for this compound

DescriptorFormulaIllustrative Value (eV)
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.70
Chemical Hardness (η)(ELUMO – EHOMO) / 22.45
Global Softness (S)1 / η0.41

Molecular Dynamics (MD) Simulations: Exploration of Conformational Dynamics and Energetic Landscapes

While DFT calculations provide a static, lowest-energy picture, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound would reveal its conformational dynamics in a given environment (e.g., in a vacuum or a solvent).

V. Chemical Reactivity and Mechanistic Studies of N ,n ,5 Trimethylfuran 2 Carbohydrazide Derivatives

Comprehensive Studies on Hydrazone Formation and Geometric Isomerization (E/Z Isomerism)

The formation of hydrazones is a hallmark reaction of carbohydrazides, typically involving the condensation of the terminal -NH2 group with an aldehyde or ketone. This reaction proceeds via nucleophilic attack of the nitrogen on the carbonyl carbon, followed by dehydration to form an azomethine group (-C=N-).

However, the specific structure of N',N',5-trimethylfuran-2-carbohydrazide, which features two methyl groups on the terminal nitrogen (N'), precludes it from forming hydrazones through this conventional pathway. The absence of protons on the N' atom prevents the final elimination of a water molecule necessary to form the C=N double bond.

For comparison, unsubstituted and N'-monosubstituted furan-2-carbohydrazides readily react with various carbonyl compounds to yield the corresponding N'-acylhydrazones. nih.govresearchgate.net These reactions are often carried out by refluxing the reactants in a suitable solvent like ethanol (B145695), sometimes with an acid catalyst. peerj.commdpi.com

A significant feature of the resulting hydrazones is the existence of geometric isomers (E/Z) around the newly formed C=N double bond. peerj.com The ratio of these isomers can be influenced by several factors, including the steric and electronic nature of the substituents on both the furan (B31954) and the aldehyde/ketone reactant, as well as the solvent used. nih.gov Spectroscopic methods, particularly 1H NMR, are instrumental in identifying and quantifying the E/Z isomers. For instance, distinct chemical shifts for the azomethine proton (=CH) and the amide proton (NH) are often observed for each isomer. nih.gov In some cases, intramolecular hydrogen bonding can stabilize one isomer over the other, as seen in derivatives of (E)-N′-(2-hydroxybenzylidene)furan-2-carbohydrazide, where an O—H⋯N bond stabilizes the E configuration. nih.govresearchgate.net

Table 1: Examples of Hydrazone Formation from Furan-2-Carbohydrazide (B108491) Derivatives
Carbohydrazide (B1668358) ReactantCarbonyl ReactantReaction ConditionsProductObserved IsomerismReference
Furan-2-carbohydrazide2-HydroxybenzaldehydeMethanol (B129727), reflux, 3h(E)-N′-(2-hydroxybenzylidene)furan-2-carbohydrazideE isomer stabilized by intramolecular H-bond nih.govresearchgate.net
Furan-2-carbohydrazide2-Fluorobenzaldehyde (B47322)Ethanol, reflux, 2h(E)-N′-(2-fluorobenzylidene)furan-2-carbohydrazideE isomer observed in crystal structure nih.gov
5-Bromofuran-2-carbohydrazideIsatinEthanol, H₂SO₄ catalyst, reflux5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazideSuccessful condensation to imine mdpi.comresearchgate.net
Furan-2-carbohydrazide5-Methylfuran-2-carbaldehydeEthanol, 350 K, 6h(E)-N′-[(5-Methylfuran-2-yl)methylene]furan-2-carbohydrazideE isomer confirmed by X-ray analysis researchgate.net

Elucidation of Nucleophilic and Electrophilic Reactivity Profiles of the Carbohydrazide Moiety

The carbohydrazide functional group possesses both nucleophilic and electrophilic centers, leading to a rich and varied reactivity profile.

Nucleophilic Reactivity: The primary site of nucleophilicity in the carbohydrazide moiety is the terminal nitrogen atom (N'). In this compound, the two electron-donating methyl groups on this nitrogen significantly enhance its nucleophilicity compared to the unsubstituted parent compound. This makes the N' atom a potent nucleophile capable of reacting with a range of electrophiles. The nitrogen atom adjacent to the carbonyl group (N) is substantially less nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group, an effect of amide resonance. The carbonyl oxygen also possesses lone pairs and can act as a nucleophilic site, particularly in protonation or coordination with Lewis acids.

Electrophilic Reactivity: The carbonyl carbon is the principal electrophilic center in the molecule. It is susceptible to attack by nucleophiles. The reactivity of this carbon is modulated by the electronic properties of the attached groups. The 5-methyl group on the furan ring is weakly electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon. Conversely, the adjacent amide nitrogen donates electron density through resonance, which also tempers the electrophilicity of the carbonyl carbon. Reactions at this site typically involve nucleophilic acyl substitution. For instance, reaction with strong nucleophiles under harsh conditions could lead to the cleavage of the C-N amide bond.

The furan ring itself is an electron-rich aromatic system and is prone to electrophilic substitution, although the carbohydrazide group acts as a deactivating group. imperial.ac.uk

Investigation of Intramolecular Cyclization Pathways and the Characteristics of Cyclized Products

Intramolecular cyclization reactions offer pathways to complex heterocyclic structures from carbohydrazide derivatives. These reactions often depend on the prior formation of a hydrazone from the parent carbohydrazide. As this compound cannot form a hydrazone, it is not a suitable precursor for the cyclization pathways commonly reported for this class of compounds.

Studies on derivatives of furan-2-carbohydrazide have shown that their hydrazones can undergo intramolecular cyclization to yield novel heterocyclic systems. For example, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, formed from the reaction of furan-2-carbohydrazide with 2,4-dioxobutanoic acids, undergo intramolecular cyclization upon heating in propionic anhydride. researchgate.net This reaction leads to the formation of substituted N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. researchgate.net These cyclized products are typically crystalline solids with distinct spectroscopic properties. researchgate.net Further studies have explored the decyclization of these products by the action of alcohols, which results in the formation of substituted alkyl 4-oxo-2-[2-(furan-2-ylcarbonyl)hydrazinylidene]butanoates. researchgate.net

Spectroscopic and Computational Analysis of Tautomeric Forms and Conformational Equilibrium

Carbohydrazides and their derivatives can exist as a mixture of different tautomers and conformers in solution and in the solid state. The study of these equilibria is critical for understanding their chemical properties and biological activity.

Tautomerism: The amide portion of the carbohydrazide moiety can exhibit keto-enol tautomerism, allowing for equilibrium between the amide form (-CO-NH-) and the iminol (or enol) form (-C(OH)=N-). researchgate.net For this compound, this tautomerism would involve the N-H proton. Spectroscopic techniques like IR and NMR are essential for studying this equilibrium. The keto form is characterized by a strong carbonyl (C=O) stretching band in the IR spectrum, while the enol form would show an O-H stretching band. researchgate.net In most furan-based hydrazones, the keto form is found to be predominant in the solid state. researchgate.net

Conformational Equilibrium: Rotation around the single bonds within the carbohydrazide linker (C-C, C-N, N-N) gives rise to various conformers (rotamers). The relative stability of these conformers is determined by steric hindrance and electronic interactions. For this compound, the bulky N',N'-dimethyl group would create significant steric interactions, influencing the preferred conformation around the N-N bond.

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for investigating these equilibria. manchester.ac.uk Theoretical calculations can determine the relative energies of different tautomers and conformers, predict their geometric parameters, and simulate their vibrational spectra to compare with experimental data. researchgate.netmanchester.ac.uk For example, potential energy surface scans can be used to identify the global minimum energy structure and the energy barriers between different rotamers. manchester.ac.uk

Table 2: Spectroscopic and Computational Methods for Analyzing Tautomers and Conformers
MethodApplicationKey Findings/Information ObtainedReference
FTIR SpectroscopyIdentification of tautomeric formsDistinguishes between C=O stretch (keto form) and O-H/C=N stretches (enol form) researchgate.net
¹H & ¹³C NMR SpectroscopyAnalysis of isomerism and tautomerism in solutionProvides distinct signals for E/Z isomers; detects different protonation states and tautomeric forms peerj.comnih.gov
Single Crystal X-ray DiffractionDetermination of solid-state structureConfirms molecular geometry, conformation, and isomeric form in the crystal lattice nih.govnih.gov
DFT CalculationsTheoretical study of stability and propertiesCalculates relative energies of tautomers/conformers, predicts vibrational frequencies, and analyzes molecular orbitals researchgate.netmanchester.ac.uk

Kinetic and Thermodynamic Characterization of Relevant Chemical Transformations

Understanding the kinetics and thermodynamics of reactions involving this compound derivatives is essential for controlling reaction outcomes and elucidating mechanisms.

Kinetic Studies: Kinetic analysis focuses on reaction rates and the factors that influence them, such as concentration, temperature, and catalysts. For reactions involving the carbohydrazide, such as nucleophilic attack by the N' atom on an electrophile, kinetic studies would involve measuring the rate of product formation or reactant consumption over time to determine the rate law and rate constants. Such data provides insight into the reaction mechanism, including the nature of the rate-determining step.

In the context of synthesizing furan derivatives, the balance between kinetic and thermodynamic control can be crucial. mdpi.com A kinetically controlled reaction yields the product that is formed fastest (lowest activation energy), whereas a thermodynamically controlled reaction yields the most stable product (lowest Gibbs free energy). Reaction conditions such as temperature and reaction time can be adjusted to favor one product over the other. mdpi.com While specific kinetic and thermodynamic data for this compound are not widely published, these principles guide the understanding of its potential chemical transformations.

Vi. Applications of N ,n ,5 Trimethylfuran 2 Carbohydrazide and Furan Carbohydrazide Scaffolds in Advanced Materials and Catalysis

Role as Versatile Intermediates in Complex Organic Synthesis

The inherent reactivity of the carbohydrazide (B1668358) group, coupled with the stability and electronic properties of the furan (B31954) ring, establishes furan carbohydrazides as pivotal intermediates in synthetic organic chemistry. They provide a robust platform for constructing more complex molecular architectures.

Furan carbohydrazides are extensively used as precursors for synthesizing a variety of five-membered heterocyclic compounds, which are core structures in many pharmaceutically active molecules. The carbohydrazide moiety (-CONHNH₂) is a key functional group that can undergo cyclization reactions with various reagents to form stable ring systems.

For instance, reacting furan carbohydrazide derivatives with appropriate carbon disulfide or isothiocyanate reagents can lead to the formation of 1,3,4-oxadiazole and 1,3,4-triazole rings, respectively. Similarly, condensation with β-diketones or related compounds can yield pyrazole derivatives. A study detailed the synthesis of novel pyrazole and triazole derivatives containing a 5-phenyl-2-furan moiety, demonstrating the utility of this scaffold in accessing diverse heterocyclic systems with potential antitumor and fungicidal activities mtak.hu. Research has also shown the conversion of various carbohydrazide derivatives into related oxadiazoles (B1248032), highlighting a common synthetic pathway for these heterocycles colostate.edu. The 1,3,4-oxadiazole system, in particular, is a component in many compounds with potent bioactivities, including antiviral and anticancer properties researchgate.net.

Table 1: Synthesis of Heterocycles from Furan Carbohydrazide Precursors

Target Heterocycle Typical Reagent Key Reaction Type Reference
1,3,4-Oxadiazole Carbon Disulfide Cyclization colostate.edu
1,3,4-Triazole Isothiocyanates Condensation/Cyclization mtak.hu

The nitrogen and oxygen atoms within the furan carbohydrazide structure act as excellent donor sites, making these molecules effective ligands for chelating with a wide range of transition metal ions. The resulting metal complexes have garnered significant interest due to their potential applications in catalysis and materials science.

Schiff bases derived from furan-2-carbohydrazide (B108491) can coordinate with metal ions like Co(II), Ni(II), Cu(II), Cd(II), and Hg(II) researchgate.net. The coordination typically involves the azomethine nitrogen and the carbonyl oxygen, leading to the formation of stable complexes with defined geometries, such as octahedral or tetrahedral structures researchgate.net. These complexes are not only structurally interesting but also exhibit enhanced biological activity compared to the free ligands researchgate.net.

Furthermore, studies on transition metal complexes with Schiff base ligands have demonstrated their potential as catalysts. For example, certain metal complexes have been investigated for their catalytic activity in oxidation reactions, showing high selectivity in producing specific products like azobenzene from the oxidation of aniline researchgate.net. The catalytic efficiency is often attributed to the ability of the central metal ion to cycle between different oxidation states, a process facilitated by the coordinating ligand.

Table 2: Examples of Metal Complexes with Furan Carbohydrazide-Derived Ligands

Metal Ion Ligand Type Proposed Geometry Potential Application Reference
Co(II), Ni(II), Cu(II) Naphthofuran-derived Schiff Base Octahedral Antimicrobial, DNA Cleavage researchgate.net
Cd(II), Hg(II) Naphthofuran-derived Schiff Base Tetrahedral Antimicrobial, DNA Cleavage researchgate.net
Mn(II), Fe(II), Co(II) Furoic Acid Hydrazone Dimeric Octahedral Antimicrobial ijsrst.com

Exploration in Diverse Material Science Domains

Beyond their role as synthetic intermediates, furan carbohydrazide scaffolds are being directly incorporated into materials to impart specific functionalities. Their applications span from polymers and coatings to advanced optical materials.

The furan ring is a bio-based chemical building block that can be incorporated into polymer backbones to create more sustainable and functional materials. Furan-containing polyesters, for example, have been developed for use in coating compositions for food and beverage containers wikipedia.org. These materials offer an alternative to traditional petroleum-based polymers like polyethylene terephthalate (PET) wikipedia.org.

In the realm of polyurethanes, furan-containing diols can be used as monomers. A key advantage of incorporating furan moieties into the polyurethane backbone is the ability to perform post-polymerization modifications via the Diels-Alder reaction. This allows for the covalent bonding of functional side chains, such as hydrophobic groups, to the polymer after it has been formed, enabling the tuning of surface properties for specific applications like specialized urethane coatings nih.gov.

The conjugated system of the furan ring makes its derivatives suitable for applications as dyes and functional chromophores. Research has shown that Schiff base compounds derived from furan-2-carbohydrazide can exhibit aggregation-induced emission (AIE), a phenomenon where non-luminescent molecules become highly emissive in the aggregated state nih.gov. This property is highly desirable for the development of novel fluorescent dyes for applications in sensors and organic light-emitting diodes (OLEDs) nih.gov.

In the field of energetic materials, furan-related heterocycles like furazan (1,2,5-oxadiazole) are recognized as important structural units. These nitrogen-rich rings contribute to a high enthalpy of formation and good oxygen balance, which are key characteristics of powerful and efficient explosives and propellants frontiersin.org. The hybridization of furazan or furoxan rings with other energetic moieties like tetrazoles is a common strategy for creating advanced energetic materials with high detonation performance and improved safety properties researchgate.net.

Furthermore, furan-based chemistry is relevant to the development of blowing agents used to create polymer foams. Tannin/furanic rigid foams, derived from natural resources, can be produced using physical blowing agents like diethyl ether and pentane to create lightweight materials with tailored densities and microstructures for insulation and other applications researchgate.netpharmaguideline.com.

A particularly exciting area of research is the development of furan carbohydrazide derivatives as advanced optical materials. As mentioned, certain Schiff bases of furan-2-carbohydrazide exhibit aggregation-induced emission (AIE) nih.gov. One study found that a non-fluorescent derivative in a tetrahydrofuran (B95107) (THF) solution produced a bright yellow-green fluorescence upon the addition of water, which induced the formation of granular-shaped nano-aggregates nih.govrsc.org. This light-up effect has significant potential for creating highly sensitive fluorescent probes and smart materials.

In addition to AIE, furan-2-carbohydrazide derivatives have been investigated for their nonlinear optical (NLO) properties. Single crystals of (E)-N′-(4-isopropylbenzylidene)furan-2-carbohydrazide monohydrate were shown to exhibit second harmonic generation (SHG) efficiency, confirming their NLO character. Materials with strong NLO properties are in demand for applications in telecommunications, optical computing, and laser technology.

Table 3: Compound Names Mentioned in the Article

Compound Name
N',N',5-trimethylfuran-2-carbohydrazide
Furan-2-carbohydrazide
(E)-N′-(4-isopropylbenzylidene)furan-2-carbohydrazide monohydrate
N'-((4′-ethyl-3-hydroxy-[1,1′-biphenyl]-4-yl)methylene)furan-2-carbohydrazide
1,3,4-Oxadiazole
1,3,4-Triazole
Pyrazole
Carbon Disulfide
Isothiocyanate
Tetrahydrofuran (THF)
Polyethylene terephthalate (PET)
Furazan (1,2,5-oxadiazole)
Furoxan
Tetrazole
Diethyl ether
Pentane
Azobenzene

Studies on Corrosion Inhibition Mechanisms and Efficacy

The development of effective corrosion inhibitors is crucial for protecting metallic materials in various industrial applications, particularly in acidic environments used for cleaning, descaling, and oil well acidizing. nanobioletters.com Organic compounds, especially those containing heteroatoms (such as nitrogen and oxygen) and π-electrons, are recognized as promising corrosion inhibitors. researchgate.netresearchgate.net Furan carbohydrazide scaffolds, including this compound, fit this structural profile, making them a subject of significant research interest for their anti-corrosion properties. researchgate.net Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. researchgate.netdigitaloceanspaces.com

The inhibition mechanism is primarily attributed to the adsorption of the inhibitor molecules on the metal surface. This process can involve physisorption, chemisorption, or a combination of both. The furan ring, with its π-electron system, and the carbohydrazide group, with its nitrogen and oxygen atoms possessing lone pairs of electrons, are key to this interaction. researchgate.netresearchgate.net These structural features facilitate the donation of electrons to the vacant d-orbitals of the metal (like iron), and potentially accept electrons from the metal in a process known as back-donation, leading to the formation of strong coordinate bonds. nanobioletters.comresearchgate.net This adsorption blocks the active corrosion sites on the metal surface, effectively reducing the rate of both anodic metal dissolution and cathodic hydrogen evolution. researchgate.netmdpi.com

Theoretical and Computational Research Findings

Quantum chemical calculations, such as Density Functional Theory (DFT), and simulation methods like Monte Carlo (MC) simulations, provide profound insights into the corrosion inhibition potential of molecules at an electronic level. nanobioletters.comnih.gov These theoretical studies help correlate the molecular structure of furan carbohydrazide derivatives with their inhibition efficiency. digitaloceanspaces.com

Several quantum chemical parameters are calculated to predict the performance of these inhibitors:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency for a molecule to donate electrons to the metal surface, enhancing inhibition efficiency. nanobioletters.comresearchgate.net

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal, which also contributes to the adsorption process. nanobioletters.com

Energy Gap (ΔE = ELUMO - EHOMO): A small energy gap points to higher reactivity of the molecule, which generally correlates with better inhibition performance. nanobioletters.com

Fraction of Electrons Transferred (ΔN): This parameter quantifies the number of electrons transferred from the inhibitor to the metal surface. A positive value indicates electron donation, which is characteristic of effective inhibitors. researchgate.net

A theoretical study on seven furan-based carbohydrazide derivatives investigated their potential as corrosion inhibitors for an Fe(110) surface in hydrochloric acid solution using DFT and MC simulations. nanobioletters.comresearchgate.net The results demonstrated that the presence of heteroatoms and the molecular structure led to favorable adsorption energies and quantum chemical parameters indicative of good corrosion inhibition. nanobioletters.comresearchgate.net The compounds showed a strong interaction with the iron surface, confirming their potential to form a stable protective layer. nanobioletters.com

Table 1: Selected Quantum Chemical Parameters for Furan-Based Corrosion Inhibitors (Theoretical Data).
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Inhibition Efficiency (Experimental, if available)
5-methylfurfurylamine (MFA)-5.659-0.5475.11284.77%
Furfurylamine (FAM)-5.751-0.5335.21841.75%
Furan Carbohydrazide Derivative G-6.49-3.722.77Not Available (Theoretically Most Reactive)
Furan Carbohydrazide Derivative E-6.57-3.782.79Not Available (Theoretically Highly Reactive)

Data for MFA and FAM sourced from a study on mild steel in 1 M HCl researchgate.net. Data for Furan Carbohydrazide Derivatives G and E sourced from a theoretical study nanobioletters.com. The study noted that compounds with lower energy gaps are predicted to be more reactive and thus potentially better inhibitors nanobioletters.com.

Experimental Efficacy and Mechanistic Validation

Electrochemical techniques, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), are widely used to experimentally validate the efficacy of corrosion inhibitors. researchgate.netbanglajol.info

Potentiodynamic Polarization (PDP): PDP studies reveal the effect of the inhibitor on both the anodic and cathodic corrosion reactions. For furan carbohydrazide scaffolds, research indicates they typically function as mixed-type inhibitors, meaning they suppress both the rate of metal dissolution at the anode and the hydrogen evolution reaction at the cathode. researchgate.netmdpi.com

Electrochemical Impedance Spectroscopy (EIS): EIS measurements provide information about the resistance of the protective film. In the presence of effective furan-based inhibitors, the charge transfer resistance (Rct) increases significantly, while the double-layer capacitance (Cdl) decreases. The increase in Rct signifies a slowing of the corrosion process, and the decrease in Cdl is due to the replacement of water molecules at the metal-solution interface by the adsorbing organic inhibitor molecules.

Experimental studies on various furan and hydrazide derivatives have consistently demonstrated high inhibition efficiencies. For instance, two 5-Aryl-Furan derivatives, at a concentration of 600 ppm in 0.1 N HCl, showed maximum inhibition efficiencies of 92.10% and 89.47%. banglajol.info Another study on a bio-based inhibitor derived from 5-hydroxymethylfurfural (B1680220) confirmed it acted as an efficient mixed-type inhibitor, with adsorption on the steel surface following a chemisorption process. researchgate.net The adsorption behavior of these compounds often aligns with the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. mdpi.combanglajol.info

Table 2: Experimental Corrosion Inhibition Efficiencies for Selected Furan and Hydrazide Derivatives.
Inhibitor CompoundMetalCorrosive MediumConcentrationMax. Inhibition Efficiency (%)Reference Method
5-[4-bromophenyl]-furan-2-carbaldehydeMild Steel0.1 N HCl600 ppm92.10%Gravimetric/Electrochemical banglajol.info
5-[4-chlorophenyl]-furan-2-carbaldehydeMild Steel0.1 N HCl600 ppm89.47%Gravimetric/Electrochemical banglajol.info
5-methylfurfurylamine (MFA)Mild Steel1 M HCl0.005 M84.77%Potentiodynamic Polarization researchgate.net
p-Toluenesulfonylhydrazide (p-TSH)Copper0.5 M HCl5 mM>93%Electrochemical mdpi.com

Vii. Future Research Directions for N ,n ,5 Trimethylfuran 2 Carbohydrazide

Development of Innovative and Sustainable Synthetic Routes for Scalable Production

The viability of any future application of N',N',5-trimethylfuran-2-carbohydrazide hinges on the development of efficient and environmentally benign synthetic methodologies. Current synthetic routes for similar furan-2-carbohydrazide (B108491) derivatives often rely on multi-step processes that may involve harsh reagents or generate significant waste. chemicalbook.commdpi.com Future research should prioritize the development of innovative and sustainable pathways for its scalable production.

Key areas of focus should include:

Green Chemistry Principles: The application of green chemistry principles will be paramount. This includes the use of renewable starting materials, such as those derived from biomass, which is a known source of furan (B31954) compounds. nih.govresearchgate.net Research into catalytic systems that minimize waste and energy consumption is essential. nih.govmdpi.com

Catalyst Development: Investigation into novel homogeneous and heterogeneous catalysts could provide pathways with high atom economy and selectivity. mdpi.commdpi.com For instance, the use of polyoxometalates or heteropolyacids has shown promise in the sustainable synthesis of furan derivatives. nih.gov

Process Intensification: Exploring continuous flow chemistry and microwave-assisted synthesis could significantly reduce reaction times, improve yields, and facilitate safer, more controllable production on a larger scale.

A comparative table of potential synthetic approaches is presented below to guide future research efforts.

Synthetic Approach Potential Advantages Key Research Challenges Relevant Precursors
Conventional Multi-step Synthesis Based on established reactions of furan and hydrazine (B178648) derivatives. chemicalbook.commdpi.comLower atom economy, potential for hazardous waste, multiple purification steps.5-methylfuran-2-carboxylic acid, Hydrazine hydrate (B1144303), Methylating agents.
Catalytic One-Pot Synthesis Increased efficiency, reduced waste, lower operational costs. mdpi.comCatalyst design for high selectivity and stability, optimization of reaction conditions.5-methylfurfural, Hydrazine, a suitable methyl source.
Flow Chemistry Enhanced safety and control, easy scalability, improved reproducibility.Reactor design, optimization of flow parameters, potential for catalyst deactivation.Same as above.
Biocatalytic Routes High selectivity, mild reaction conditions, environmentally friendly.Enzyme discovery and engineering, substrate specificity, process optimization.Biomass-derived furan precursors.

In-depth Probing of Structure-Reactivity Relationships through Advanced Physical Organic Chemistry Approaches

A fundamental understanding of the relationship between the molecular structure of this compound and its chemical reactivity is crucial for predicting its behavior and designing applications. Advanced physical organic chemistry approaches can provide profound insights into its electronic and steric properties.

Future studies should include:

Kinetic Analysis: Detailed kinetic studies of its reactions can elucidate reaction mechanisms and the influence of the trimethyl substituents on reaction rates. perkinelmer.commdpi.comnih.gov Comparing its reactivity to unsubstituted or differently substituted furan carbohydrazides would quantify the electronic and steric effects of the methyl groups.

Hammett and Taft Analysis: Employing linear free-energy relationships, such as Hammett and Taft plots, by synthesizing a series of related derivatives with varying substituents would allow for a quantitative assessment of electronic effects transmitted through the furan ring and carbohydrazide (B1668358) backbone.

Computational Modeling: High-level computational studies (e.g., Density Functional Theory - DFT) can be used to model the molecule's frontier molecular orbitals (HOMO/LUMO), electrostatic potential, and transition states for various reactions. This would complement experimental findings and provide a deeper theoretical understanding of its reactivity. chemrxiv.org A study on related aryl hydrazides found a linear correlation between the reactivity of their enolate forms and pKenol values, suggesting a pathway for rational design. mdpi.comnih.gov

Application of Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

To fully comprehend the reaction pathways involving this compound, real-time monitoring of chemical transformations is necessary. Advanced spectroscopic techniques offer the capability to observe reactive intermediates and transition states, providing a dynamic picture of the reaction mechanism. perkinelmer.comnumberanalytics.com

Prospective spectroscopic investigations should leverage:

In Situ and Operando Spectroscopy: Techniques like in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the formation and consumption of species during a reaction under actual process conditions. perkinelmer.comacs.org This is particularly valuable for studying catalytic processes or polymerization reactions.

Time-Resolved Spectroscopy: Pump-probe spectroscopy and other ultrafast techniques can capture the dynamics of short-lived excited states and intermediates on femtosecond to nanosecond timescales. numberanalytics.comfiveable.me This would be invaluable for studying potential photochemical or photophysical properties.

Advanced NMR Techniques: Two-dimensional NMR spectroscopy and specialized techniques can help to elucidate complex structures and intermolecular interactions, such as hydrogen bonding, which can play a critical role in the compound's reactivity and aggregation behavior. mdpi.com

Spectroscopic Technique Information Gained Potential Application Area
Time-Resolved FTIR/Raman Real-time concentration changes of reactants, intermediates, and products. perkinelmer.comMechanistic elucidation of synthesis and degradation pathways.
Stopped-Flow Spectroscopy Kinetics of fast reactions in solution. perkinelmer.comStudying rapid complexation or reaction kinetics.
Operando Raman Spectroscopy Structural changes in a material under working conditions. acs.orgCharacterizing the compound's role in a functional material or device.
Multidimensional NMR Detailed molecular structure, conformation, and intermolecular interactions.Confirming structure and studying solution-state dynamics.

Integration with Machine Learning and Artificial Intelligence for Predictive Property Modeling and Rational Design

The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful paradigm to accelerate the discovery and optimization of new materials based on the this compound scaffold. nih.gov By building predictive models from computational or limited experimental data, AI can guide research efforts more efficiently.

Future research in this domain should focus on:

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing QSPR models to predict key properties such as solubility, stability, and electronic characteristics based on molecular descriptors. researchgate.net This can enable rapid virtual screening of hypothetical derivatives.

Generative Models for Molecular Design: Employing generative AI models to propose novel derivatives of this compound with optimized target properties for specific material science applications.

Accelerating Spectroscopic Analysis: Using ML algorithms to analyze complex spectroscopic data, potentially identifying subtle correlations that are not apparent through manual inspection, thereby accelerating the process of mechanistic discovery. chemrxiv.org Recent work has shown that ML models can predict DFT-calculated NMR chemical shifts with high accuracy at a fraction of the computational cost. chemrxiv.org

Discovery and Characterization of Novel Non-Biological Material Science Applications

The furan scaffold is a versatile building block for a wide range of functional materials. slideshare.netrsc.org The unique combination of the substituted furan ring and the reactive carbohydrazide group in this compound suggests significant potential for novel, non-biological material science applications.

Promising areas for exploration include:

Polymer Chemistry: The carbohydrazide moiety can react with aldehydes and ketones, making the compound a potential monomer or cross-linking agent for the synthesis of novel polymers, such as polyhydrazones or polyamides, with unique thermal and mechanical properties. Furan-based polymers are being explored as sustainable alternatives to petrochemical-based plastics. mdpi.com

Organic Electronics: Furan-containing compounds have been investigated for their applications in organic electronics. rsc.org The electronic properties of this compound should be characterized to assess its potential as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a sensitizer (B1316253) in dye-sensitized solar cells.

Luminescent Materials: The extended conjugation between the furan ring and the carbohydrazide group may impart interesting photophysical properties. Some furan-2-carbohydrazide derivatives have been shown to exhibit aggregation-induced emission (AIE), a highly desirable property for sensors and imaging agents. nih.gov The luminescence properties of this compound in various states (solution, solid, aggregate) should be thoroughly investigated.

Coordination Chemistry: The carbohydrazide group is an excellent ligand for metal ions. Research into the coordination chemistry of this compound could lead to the development of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or porous properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N',N',5-trimethylfuran-2-carbohydrazide, and how can purity be validated?

  • Answer : The compound can be synthesized via acid-catalyzed condensation of a substituted furan-carbohydrazide with appropriate ketones or aldehydes under reflux. For example, analogous compounds like 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide were synthesized using isatin and 5-bromofuran-2-carbohydrazide in acidic conditions (yield: 79.4%) . Purity is confirmed via ¹H/¹³C NMR, FTIR, and HRMS. Disordered conformations in the solid state (e.g., furyl ring disorder) may require crystallographic validation .

Q. Which spectroscopic and analytical techniques are critical for structural elucidation of this compound?

  • Answer : ¹H/¹³C NMR confirms proton and carbon environments, while FTIR identifies key functional groups (e.g., C=O, N-H). HRMS validates molecular mass. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) resolves conformational disorder, as seen in related carbohydrazides where furyl rings exhibit syn/anti isomerism . SC-XRD data refinement using SHELXL or WinGX ensures accurate bond lengths and angles .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and molecular geometry of this compound?

  • Answer : DFT calculations (e.g., B3LYP/6-311G(d,p)) optimize molecular geometry and compute frontier orbitals (HOMO-LUMO) to assess reactivity. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions, while gauge-including atomic orbital (GIAO) methods predict NMR chemical shifts. Discrepancies between experimental and calculated NMR data (e.g., <1 ppm for carbons) highlight solvent or crystal-packing effects .

Q. What strategies resolve contradictions between crystallographic data and computational models for this compound?

  • Answer : Discrepancies in bond angles or dihedral planes (e.g., furan vs. benzene ring tilt) may arise from dynamic effects in solution vs. static crystal environments. Multi-conformer DFT models or molecular dynamics (MD) simulations can reconcile differences. For example, ORTEP visualizations of disordered structures (e.g., 87% occupancy for major conformers) guide refinement in SHELXL .

Q. How can molecular docking studies evaluate the bioactivity of this compound derivatives?

  • Answer : Dock derivatives into target protein active sites (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina. Validate with experimental MIC values (e.g., 3.12 µg/mL for active analogs) from microplate Alamar Blue assays . Prioritize derivatives with low binding energies and favorable ADMET profiles.

Q. What challenges arise in determining hydrogen-bonding networks and crystal packing via SC-XRD?

  • Answer : Weak intermolecular interactions (e.g., N–H⋯O, O–H⋯O) require high-resolution data (<0.8 Å). For example, supramolecular layers in carbohydrazide hydrates form via water-mediated hydrogen bonds, but I⋯I halogen contacts (3.70 Å) complicate packing analysis. Use Olex2 or Mercury to map interactions and validate with Hirshfeld surfaces .

Methodological Tables

Table 1: Key Computational Parameters for DFT Studies

MethodBasis SetProperty AnalyzedReference
B3LYP6-311G(d,p)HOMO-LUMO, NBO
GIAO6-311++G(d,p)NMR chemical shifts
M06-2XDef2-TZVPSolvent effects

Table 2: Crystallographic Refinement Tools

SoftwareFunctionalityReference
SHELXLStructure refinement, disorder modeling
WinGXData integration, CIF generation
ORTEP-3Thermal ellipsoid visualization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.